2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the thioether linkage and the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to ensure consistency and efficiency, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
- **this compound
- **this compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-9-14(10-8-13)21-18(25)12-26-19-22-17(24)11-16(20)23(19)15-5-3-2-4-6-15/h2-11H,12,20H2,1H3,(H,21,25) |
InChI Key |
HTHOSORJNHENAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
Origin of Product |
United States |
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